N-(2-methoxy-5-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound "N-(2-methoxy-5-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer certain aspects of its structure and properties.
Synthesis Analysis
The synthesis of related N-methoxy-N-methylamides, which are effective acylating agents, is typically achieved through the condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride, using coupling reagents such as oxalyl chloride . This method could potentially be adapted for the synthesis of the compound , considering its amide functional groups and the presence of a methoxy substituent.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, the structure of a related benzamide compound was determined to crystallize in a triclinic system, and its molecular geometry was confirmed with density functional theory (DFT) calculations . These methods could be applied to determine the precise molecular structure of "N-(2-methoxy-5-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide".
Chemical Reactions Analysis
The reactivity of similar molecules has been investigated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can provide insights into the chemical behavior of the compound, such as its reactivity in the presence of free radicals, which is relevant for understanding its antioxidant properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, including their electronic properties like HOMO and LUMO energies, as well as thermodynamic properties, have been calculated using DFT . These properties are crucial for predicting the behavior of the compound under different conditions and could be similarly calculated for the compound to understand its stability, reactivity, and potential applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar compounds involve comprehensive chemical processes, demonstrating their potential in various scientific applications. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides shows the complex chemical reactions and the importance of structural analysis for new compounds' development, indicating a methodological approach that could apply to the chemical (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
Similar compounds have been evaluated for their cytotoxic activity against various cancer cell lines, indicating the potential use of N-(2-methoxy-5-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in cancer research. The study on the cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives against Ehrlich Ascites Carcinoma (EAC) cells is a testament to this application (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The investigation into the molecular structure and conformation, such as the study on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provides insights into how similar compounds' physical and chemical properties can be understood and optimized for various scientific applications (Banerjee et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-6-4-7-17(12-15)14-24-11-5-8-18(22(24)26)21(25)23-19-13-16(2)9-10-20(19)27-3/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBHMCUDUYLSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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